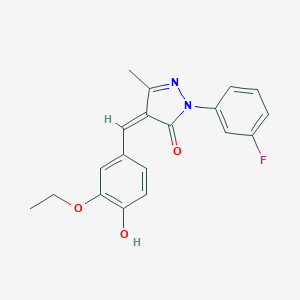![molecular formula C20H21NO3 B462877 1-[2-(4-isopropoxyphénoxy)éthyl]-1H-indole-3-carbaldéhyde CAS No. 445407-37-4](/img/structure/B462877.png)
1-[2-(4-isopropoxyphénoxy)éthyl]-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde , has a molecular formula of C20H21NO3 and a molecular weight of 323.4 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-Indole-3-carboxaldehyde derivatives, involves the use of precursors that undergo C–C and C–N coupling reactions and reductions . These derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Mécanisme D'action
The mechanism of action of 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde involves the inhibition of various enzymes and proteins that are involved in disease development. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In addition, this compound has been found to inhibit the activity of HDACs, which can lead to changes in gene expression and regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde in lab experiments is its ability to inhibit the activity of various enzymes and proteins that are involved in disease development. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the study of 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the study of the mechanism of action of this compound in more detail, which can provide insights into its potential therapeutic applications. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on cell viability and tissue function.
Méthodes De Synthèse
The synthesis of 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde involves the reaction of 3-bromo-1H-indole with 4-(propan-2-yloxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde to yield the final compound.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique du « 1-[2-(4-isopropoxyphénoxy)éthyl]-1H-indole-3-carbaldéhyde », mais il semble que peu d’informations sont disponibles sur les applications uniques de ce composé spécifique.
Cependant, les dérivés de l’indole, en général, ont été étudiés pour leur potentiel biologique, notamment l’activité antituberculeuse et en tant que composés biologiquement actifs pour traiter divers troubles et maladies .
Propriétés
IUPAC Name |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(2)24-18-9-7-17(8-10-18)23-12-11-21-13-16(14-22)19-5-3-4-6-20(19)21/h3-10,13-15H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHWAJVXIUNOQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B462796.png)
![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B462821.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B462828.png)

![1-[3-(2-Chlorophenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B462908.png)
![1-(2-methylpiperidin-1-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B462916.png)
![N-(2-furylmethyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B462939.png)
![3-[(4-methoxyphenyl)methyl]-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B462969.png)
![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B462974.png)
![3-(4-methoxyphenyl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B462979.png)
![2,5,7-Trimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B462980.png)
![N-Cyclohexyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B462996.png)
![3-ethyl-6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B463012.png)